![molecular formula C16H11Cl2N3O4 B3968935 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3968935.png)
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies suggest that it inhibits the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS). These enzymes and proteins play a crucial role in various physiological processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), and reduce the expression of COX-2 and iNOS. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable under various conditions and can be stored for long periods. However, the compound has some limitations. It is toxic at high concentrations and can cause cell death. Additionally, it has low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, further research is needed to understand the mechanism of action of the compound and its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Finally, more studies are needed to investigate the toxicity and safety of the compound in vivo.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Scientific Research Applications
The compound has been widely used in scientific research due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, it has been investigated for its potential in treating various diseases, such as Alzheimer's, Parkinson's, and Huntington's disease.
properties
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4/c1-9(24-14-6-5-11(17)8-13(14)18)16-19-15(20-25-16)10-3-2-4-12(7-10)21(22)23/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYWWVMJZSDKFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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